molecular formula C11H16N2O2 B1675886 N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide CAS No. 13886-04-9

N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide

Cat. No.: B1675886
CAS No.: 13886-04-9
M. Wt: 208.26 g/mol
InChI Key: KIAPPNPNBWZHID-UHFFFAOYSA-N
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Description

m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- is a bioactive chemical compound known for its diverse applications in scientific research. It is a derivative of m-acetotoluidide, which is a substituted anilide. This compound is characterized by the presence of a dimethylamino group and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- typically involves the acylation of m-toluidine followed by the introduction of the dimethylamino and hydroxy groups. The reaction conditions often require the use of acetic anhydride or acetyl chloride as acylating agents, and the reactions are usually carried out under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Employed in biochemical assays and studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The presence of the dimethylamino and hydroxy groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- include:

  • m-ACETOTOLUIDIDE, 6’-chloro-2-(diethylamino)-alpha,alpha,alpha-trifluoro-, hydrochloride
  • m-ACETOTOLUIDIDE, 2-(diethylamino)-alpha-(2-(diethylamino)acetamido)-4’-(octyloxy)-, dihydrochloride

Uniqueness

What sets m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h4-6,15H,7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVBAHXLBOTWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160820
Record name m-Acetotoluidide, alpha-(dimethylamino)-4'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13886-04-9
Record name alpha-(Dimethylamino)-4'-hydroxy-m-acetotoluidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013886049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC85488
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name m-Acetotoluidide, alpha-(dimethylamino)-4'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(DIMETHYLAMINO)-4'-HYDROXY-M-ACETOTOLUIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MW4Y482KM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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